molecular formula C24H26N4O4 B2673910 (E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 2034997-54-9

(E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2673910
CAS No.: 2034997-54-9
M. Wt: 434.496
InChI Key: QIZQMAGEMCIRBH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
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Scientific Research Applications

Complexes with Nitrogen Containing Ligands

The compound has applications in the synthesis and characterization of complexes with nitrogen-containing ligands. For example, triorganotin(IV) halides have been studied with ligands like piperazine and pyrrolidine, demonstrating nonionic character and suggesting geometries like trigonal bipyramidal and octahedral for these complexes (Siddiqi et al., 1982).

Ruthenium Complexes with Pendant Catechol Ring

Ruthenium complexes have been synthesized where the ligand is a derivative of 1,2,4-triazole, showing characteristics like partial deuteriation for simplifying NMR spectra and exploring acid-base properties. These studies help in understanding the electronic structures and redox behavior of such complexes (O'Brien et al., 2004).

Synthesis of Biologically Important 1,2,4-Triazolo[1,5-a]pyridines

The compound finds use in the synthesis of 1,2,4-triazolo[1,5-a]pyridines, which are significant in biology. A metal-free synthesis approach using phenyliodine bis(trifluoroacetate) for intramolecular annulation has been developed, offering an efficient way to construct the 1,2,4-triazolo[1,5-a]pyridine skeleton (Zheng et al., 2014).

Synthesis and Molecular Docking Study of Anticancer and Antimicrobial Agents

This compound is involved in the synthesis of heterocyclic compounds with oxazole, pyrazoline, and pyridine entities. These synthesized compounds have shown potential in anticancer activity and in vitro antibacterial and antifungal activities. Molecular docking studies indicate their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Plant Growth Retardants in Physiological Research

In the agricultural field, plant growth retardants from structures like triazole and pyridine have been used to gain insights into the regulation of terpenoid metabolism related to phytohormones and sterols. This understanding is crucial for applications in cell division, cell elongation, and senescence studies in plants (Grossmann, 1990).

Properties

IUPAC Name

(E)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-30-21-13-17(14-22(31-2)24(21)32-3)9-10-23(29)27-12-11-19(15-27)28-16-20(25-26-28)18-7-5-4-6-8-18/h4-10,13-14,16,19H,11-12,15H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZQMAGEMCIRBH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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